4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine
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Overview
Description
4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzene ring substituted with diamine and propan-2-yloxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine typically involves multiple steps:
Formation of the Benzene Diamine Core: The initial step involves the nitration of benzene to form dinitrobenzene, followed by reduction to yield benzene-1,2-diamine.
Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonation of morpholine, followed by coupling with the benzene-1,2-diamine core under controlled conditions.
Attachment of the Propan-2-yloxypropyl Group: The final step involves the alkylation of the intermediate product with 3-(propan-2-yloxy)propyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the benzene ring, leading to the formation of sulfoxides and quinones, respectively.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the sulfonyl group, converting them to amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or quinones, while reduction can produce amines or thiols. Substitution reactions typically result in the replacement of the sulfonyl group with the nucleophile.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity is of significant interest. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development. Studies on its interaction with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could be effective against certain diseases, including cancer and infectious diseases. Preclinical studies and clinical trials are necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its functional groups allow for the creation of materials with specific properties, such as enhanced durability, chemical resistance, and biocompatibility.
Mechanism of Action
The mechanism by which 4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The sulfonyl and morpholine groups may facilitate binding to active sites, while the benzene diamine core can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Lacks the propan-2-yloxypropyl group, which may affect its solubility and biological activity.
4-(morpholine-4-sulfonyl)-1-N-[3-(methoxy)propyl]benzene-1,2-diamine: Similar structure but with a methoxy group instead of propan-2-yloxy, potentially altering its reactivity and interactions.
4-(piperidine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine: Contains a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
The presence of the propan-2-yloxypropyl group in 4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine distinguishes it from similar compounds, potentially enhancing its solubility, bioavailability, and interaction with biological targets. This unique structural feature may contribute to its effectiveness in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-1-N-(3-propan-2-yloxypropyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-13(2)23-9-3-6-18-16-5-4-14(12-15(16)17)24(20,21)19-7-10-22-11-8-19/h4-5,12-13,18H,3,6-11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSXSCHUVOSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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